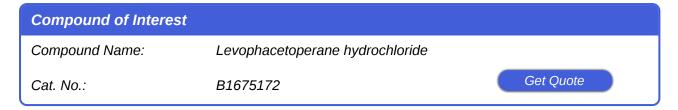


A Technical Guide to the Structural Relationship Between Levophacetoperane and Methylphenidate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional relationship between two centrally acting psychostimulants: Levophacetoperane and Methylphenidate. While both compounds share a common pharmacophore and mechanism of action as norepinephrine-dopamine reuptake inhibitors (NDRIs), their distinct stereochemistry and ester linkage orientation lead to unique pharmacological profiles. This document details their structural properties, comparative pharmacology, synthesis methodologies, and key experimental protocols to serve as a comprehensive resource for research and drug development.

Structural and Stereochemical Analysis

Levophacetoperane and Methylphenidate are chiral molecules containing a piperidine and a phenyl group, both essential for their interaction with monoamine transporters. The core structural relationship is that Levophacetoperane is the reverse ester of Methylphenidate.[1][2] This means the positions of the carbonyl and the ester oxygen atoms are swapped relative to the chiral carbon connecting the phenyl and piperidine rings.



Both molecules possess two chiral centers, giving rise to four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The relative stereochemistry of these centers defines them as either threo or erythro diastereomers.

- Methylphenidate: The therapeutically active isomer is the d-threo-(2R,2'R)-enantiomer, known as dexmethylphenidate.[3][4] Commercial preparations are often a racemic mixture of the d- and l-threo-diastereomers.[3] The erythro isomers are pharmacologically inactive.
- Levophacetoperane: This compound is specifically the (R,R) enantiomer of phacetoperane, also referred to as (-)-threo-phacetoperane.[5][6]

This isomeric specificity is critical, as the pharmacological activity resides almost exclusively in the threo configuration for both series of compounds.

Visualization of Core Structures

The following diagram illustrates the chemical structures of (2R,2'R)-Methylphenidate (Dexmethylphenidate) and Levophacetoperane, highlighting their reverse ester relationship.

Methylphenidate (d-threo)

MPH

LVP

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Figure 1: Chemical Structures

Comparative Data Chemical and Physical Properties

The fundamental properties of Levophacetoperane and the active d-threo-enantiomer of Methylphenidate are summarized below.



| Property | Levophacetoperane | d-threo-Methylphenidate (Dexmethylphenidate) | |
|-------------------|---|---|--|
| IUPAC Name | [(R)-phenyl[(2R)-piperidin-2- yl]methyl] acetate | methyl (2R)-2-phenyl-2-[(2R)- piperidin-2-yl]acetate | |
| Molecular Formula | C14H19NO2 | C14H19NO2 | |
| Molecular Weight | 233.31 g/mol | 233.31 g/mol | |
| CAS Number | 24558-01-8 | 40431-64-9 | |

Monoamine Transporter Binding Affinities

Both compounds act primarily by inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), with negligible activity at the serotonin transporter (SERT).[1] [3][7][8] The d-threo enantiomer of methylphenidate is significantly more potent than the I-threo enantiomer.[2]

While it is known that Levophacetoperane is a competitive inhibitor of DAT and NET, specific public domain data on its binding affinities (K_i) are limited.[5] One comprehensive review confirmed its beneficial pharmacological profile through a complete binding assay, but did not disclose the quantitative values.[5][9]

| Compound <i>l</i> Enantiomer | DAT (K _i , nM) | NET (Ki, nM) | SERT (K _i , nM) | Reference(s) |
|---------------------------------|---------------------------|--------------|----------------------------|--------------|
| d-threo- Methylphenidate | 193 | 38 | >10,000 | [2][7] |
| l-threo- Methylphenidate | 5,100 | 540 | >50,000 | [2] |
| dl-threo- Methylphenidate | ~130 (IC ₅₀) | ~120 (IC50) | >10,000 | [2][8][10] |
| Levophacetopera ne | N/A | N/A | N/A | [5][9] |



Note: K_i values are from human transporter assays where specified; IC_{50} values may be from rat or human assays. N/A indicates data is not publicly available in the reviewed literature.

Experimental Protocols Synthesis Methodologies

The synthesis of both molecules often starts from related precursors, such as α -phenyl- α -(2-piperidyl)acetamide or ritalinic acid.[11] The key differentiators are the final esterification or acetylation steps.

This protocol outlines a common method starting from d-threo- α -phenyl- α -(2-piperidyl)acetamide.

- Hydrolysis to Ritalinic Acid:
 - A solution of d-threo-α-phenyl-α-(2-piperidyl)acetamide and concentrated sulfuric acid in methanol is heated to reflux and stirred for approximately 48 hours.
 - The reaction mixture is cooled, and the pH is adjusted to ~12 with 50% NaOH, precipitating the free base.
 - The product is filtered, washed with water, and dried to yield d-threo-ritalinic acid.
- Esterification to Methylphenidate:
 - d-threo-ritalinic acid is suspended in methanol and dimethylcarbonate.
 - Concentrated sulfuric acid is added, and the mixture is stirred at room temperature.
 - The reaction is quenched with water and an organic solvent (e.g., toluene). The pH of the aqueous layer is adjusted to >10 with NaOH.
 - The organic layer containing the methylphenidate free base is separated.
 - HCl gas is bubbled through the organic solution to precipitate d-threo-methylphenidate hydrochloride.
 - The final product is collected by filtration, washed with an organic solvent, and dried.

Foundational & Exploratory





The synthesis of Levophacetoperane involves the resolution of a racemic precursor followed by acetylation.

- Resolution of (±)-threo-2-phenyl-2-(2-piperidyl)acetamide:
 - A racemic mixture of threo-2-phenyl-2-(piperidin-2-yl)acetamide is dissolved in isopropanol.
 - (+)-O,O-dibenzoyl-D-tartaric acid is added to the solution.
 - The mixture is stirred, allowing the d-threo-[R(R,R)]-2-phenyl-2-piperidine-2-yl-acetic acid amide-dibenzoyl-D-tartrate salt to crystallize.
 - The salt is isolated by filtration.
- Formation of (R,R)-threo-phenyl-(piperidin-2-yl)methanol:
 - The resolved amide is hydrolyzed under strong acidic or basic conditions to the corresponding carboxylic acid, (R,R)-ritalinic acid.
 - The carboxylic acid is then reduced to the primary alcohol, (R,R)-threo-phenyl-(piperidin-2-yl)methanol, using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent.
- Acetylation to Levophacetoperane:
 - The purified (R,R)-threo-phenyl-(piperidin-2-yl)methanol is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).
 - The solution is cooled in an ice bath.
 - Acetyl chloride or acetic anhydride is added dropwise with stirring.
 - The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
 - The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield



Levophacetoperane.

In Vitro Transporter Binding Assay Protocol

This protocol provides a general methodology for determining the binding affinity (K_i) of test compounds at monoamine transporters.

- Preparation of Membranes:
 - HEK293 cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are cultured and harvested.
 - Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.
- Competitive Binding Assay:
 - Membrane preparations are incubated in 96-well plates with a specific radioligand and varying concentrations of the test compound (e.g., Methylphenidate).
 - For DAT, [3H]WIN 35,428 is commonly used as the radioligand.[3]
 - For NET, [3H]nisoxetine is a common choice.[3]
 - Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., benztropine for DAT).
 - The plates are incubated to allow the binding to reach equilibrium.
- Data Collection and Analysis:
 - The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
 - The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

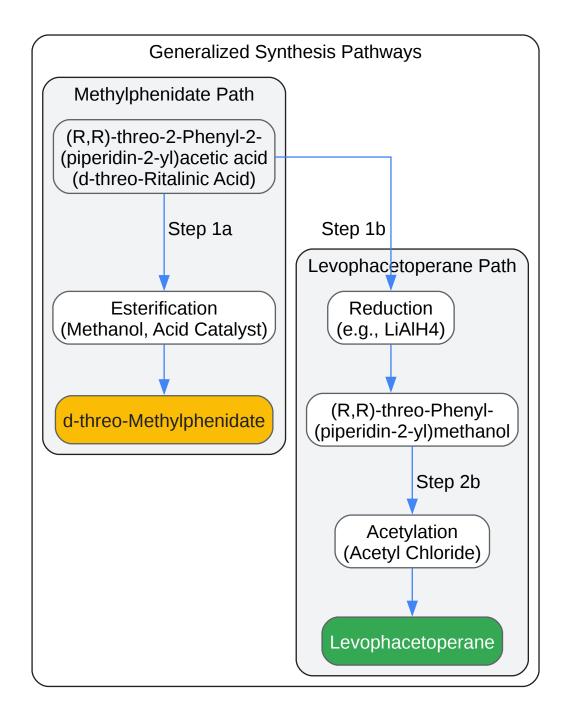


• The K_i value is calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its equilibrium dissociation constant.

Visualization of Workflows and Pathways Comparative Synthesis Pathway

This diagram outlines the divergent final steps in the synthesis of Methylphenidate and Levophacetoperane from a common chiral precursor.





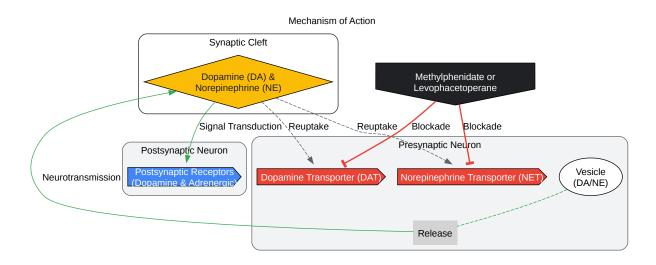
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Figure 2: Comparative Synthesis Logic

Pharmacodynamic Mechanism at the Synapse

This diagram illustrates the shared mechanism of action of Methylphenidate and Levophacetoperane at a catecholaminergic synapse.





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Figure 3: NDRI Action at the Synapse

Conclusion

Levophacetoperane and Methylphenidate are structurally analogous psychostimulants, distinguished primarily by their reverse ester linkage. This structural inversion, coupled with their specific (R,R)-threo stereochemistry, dictates their interaction with the dopamine and norepinephrine transporters. While both effectively function as NDRIs, the subtle change in the ester orientation may account for reported differences in their benefit-to-risk profiles. The data clearly indicates that the pharmacological activity of Methylphenidate resides in the d-threo enantiomer, which exhibits high affinity for both DAT and NET. Although precise, publicly available binding affinities for Levophacetoperane are lacking, its established clinical use and classification as a psychostimulant confirm its engagement with these same catecholaminergic targets. The synthetic pathways, while divergent in their final functional group transformations,



can originate from common chiral precursors, highlighting their close chemical relationship. This guide provides a foundational resource for professionals engaged in the study and development of novel CNS stimulants.

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